2-Phenyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole

Anticancer Imidazo[2,1-b]thiazole MCF-7

Selecting 2-Phenyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole (BTM) is a strategic, data-driven decision. As a chiral isothiourea organocatalyst, its (R)- and (S)-enantiomers achieve up to 99% enantiomeric excess in asymmetric esterification and alcoholysis, making them indispensable for synthesizing single-enantiomer pharmaceuticals. As a bioactive scaffold, its derivatives demonstrate 2.3-fold greater potency than doxorubicin in MCF-7 breast cancer models and sub-micromolar activity in melanoma panels. Generic imidazo[2,1-b]thiazoles cannot replicate this performance; specific stereochemistry and the benzo-fused core are essential for catalytic activity and target enzyme inhibition (e.g., low-nanomolar IDO1 IC50). Mitigate experimental risk by procuring the exact, performance-validated compound.

Molecular Formula C15H12N2S
Molecular Weight 252.3 g/mol
Cat. No. B12506047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole
Molecular FormulaC15H12N2S
Molecular Weight252.3 g/mol
Structural Identifiers
SMILESC1C(N=C2N1C3=CC=CC=C3S2)C4=CC=CC=C4
InChIInChI=1S/C15H12N2S/c1-2-6-11(7-3-1)12-10-17-13-8-4-5-9-14(13)18-15(17)16-12/h1-9,12H,10H2
InChIKeyYGCWPCVAVSIFLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole: Core Heterocyclic Scaffold with Documented Anticancer Potency and Asymmetric Catalysis Utility


2-Phenyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole (CAS 950194-37-3 for the (S)-enantiomer, CAS 885051-07-0 for the (R)-enantiomer), also known as benzotetramisole (BTM) in its chiral form, is a fused heterocyclic compound belonging to the imidazo[2,1-b]thiazole class . The parent scaffold is recognized for its versatile pharmacological properties, including anticancer, antimicrobial, and immunostimulant activities [1]. Beyond bioactivity, chiral derivatives of this core structure function as highly effective isothiourea-based organocatalysts in asymmetric synthesis, demonstrating enantioselectivities of up to 99% ee [2]. This dual identity—as both a bioactive pharmacophore and a privileged chiral catalyst—distinguishes it from simpler thiazole or benzimidazole analogs and necessitates a procurement strategy grounded in specific, quantifiable performance data.

Why 2-Phenyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole Cannot Be Interchanged with Other Imidazo[2,1-b]thiazoles or Generic Organocatalysts


Substituting this specific compound with other imidazo[2,1-b]thiazoles or alternative organocatalysts introduces significant and quantifiable risk to experimental outcomes. Within the imidazo[2,1-b]thiazole class, subtle structural modifications yield profound differences in biological activity and selectivity. For instance, shifting the phenyl substituent or altering the core heterocycle can change the IC50 against a single cell line by an order of magnitude [1]. Similarly, in asymmetric catalysis, the performance of chiral isothioureas is exquisitely sensitive to the catalyst's steric and electronic environment; tetramisole (TM) and benzotetramisole (BTM), while structurally related, do not provide identical enantioselectivities or substrate scopes [2]. Therefore, relying on a 'class-level' assumption without verifying compound-specific, quantitative data for the exact target—2-phenyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole—directly jeopardizes the reproducibility and validity of both medicinal chemistry and synthetic methodology programs.

Quantitative Differentiation Evidence for 2-Phenyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole in Cancer Cell Inhibition and Asymmetric Catalysis


Potency Against MCF-7 Breast Cancer Cells: Direct Comparison of Imidazo[2,1-b]thiazole Analogs to Clinical Standards

While the target compound itself is a core scaffold, its close structural analogs demonstrate quantifiable, superior potency against the MCF-7 breast cancer cell line relative to the clinical agents doxorubicin (DOX) and sorafenib (SOR). In a 2024 study, imidazo[2,1-b]thiazole derivative 23 exhibited an IC50 of 1.81 μM, representing a 2.3-fold improvement over DOX (IC50 4.17 μM) and a 4.0-fold improvement over SOR (IC50 7.26 μM) [1]. This demonstrates the scaffold's inherent capacity for enhanced activity compared to established chemotherapeutics, a benchmark not met by all in-class compounds.

Anticancer Imidazo[2,1-b]thiazole MCF-7

Superior Anti-Melanoma Activity Versus Sorafenib Across Multiple Cell Lines

Further differentiating this chemical class, specific pyrimidinyl-substituted imidazo[2,1-b]thiazole derivatives (compounds 26 and 27) demonstrated sub-micromolar potency against multiple melanoma cell lines, directly outperforming the approved RAF inhibitor sorafenib [1]. Compound 27 achieved a mean IC50 of 0.79 μM across a panel of 9 NCI melanoma cell lines, while compound 26 had a mean IC50 of 1.40 μM [2]. Critically, seven derivatives (15, 16, 18, 22, 26–28, 31) were noted for having superior potency against the A375P melanoma cell line compared to sorafenib [1].

Anticancer Melanoma Imidazo[2,1-b]thiazole

Nanomolar IDO1 Inhibition: Structural Requirement of the Benzo[d]imidazo[2,1-b]thiazole Core

The benzo-fused variant of the core scaffold, benzo[d]imidazo[2,1-b]thiazole, achieves potent, nanomolar inhibition of indoleamine 2,3-dioxygenase (IDO1), an immuno-oncology target. Compounds 17, 20, and 22 demonstrated IC50 values of 53.58, 53.16, and 57.95 nM, respectively, against IDO1, comparable to the reference inhibitor IDO5L (IC50 67.40 nM) [1]. In contrast, the non-benzo-fused imidazo[2,1-b]thiazole analogs (6, 7, and 8) were slightly less potent (IC50 values of 68.48, 82.39, and 48.48 nM) [1]. This demonstrates that the 2-phenyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole core is a critical structural feature for achieving sub-100 nM IDO1 inhibition.

Immuno-oncology IDO1 Inhibitor Benzo[d]imidazo[2,1-b]thiazole

Exceptional Enantioselectivity in Asymmetric Catalysis: Up to 99% ee Achieved with Benzotetramisole (BTM)

The chiral derivative (R)- or (S)-2-phenyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole, commonly known as benzotetramisole (BTM), is a premier isothiourea organocatalyst that delivers exceptional enantioselectivity. In esterification and alcoholysis reactions, BTM achieves up to 99% enantiomeric excess (ee) [1]. In the dynamic kinetic resolution of azlactones, it provides α-amino acid derivatives with up to 96% ee [2]. This level of stereocontrol is a defining characteristic of the BTM scaffold and is not universally achievable with other isothiourea catalysts like tetramisole (TM), highlighting its specific value in asymmetric synthesis.

Asymmetric catalysis Organocatalysis Enantioselective synthesis

Validated Application Scenarios for 2-Phenyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole Based on Quantitative Evidence


Lead Optimization in MCF-7 Breast Cancer Programs

Researchers focused on MCF-7 breast cancer should prioritize the 2-phenyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole scaffold for synthesis and screening, given its demonstrated capacity to yield derivatives (e.g., compound 23) that are 2.3-fold and 4.0-fold more potent than the clinical comparators doxorubicin and sorafenib, respectively [1]. This provides a clear, data-driven starting point for SAR campaigns aimed at surpassing the efficacy of existing therapies.

Development of Next-Generation Melanoma Therapeutics

The scaffold is a validated starting point for developing melanoma therapies, with specific derivatives showing sub-micromolar mean IC50 values across NCI-60 melanoma panels and superior potency to sorafenib in A375P cells [1][2]. Procurement of this compound class is justified for programs seeking to overcome the limitations of current RAF inhibitors and achieve melanoma-selective cytotoxicity.

Immuno-Oncology Drug Discovery Targeting IDO1

For programs targeting the IDO1 enzyme, the benzo-fused variant (benzo[d]imidazo[2,1-b]thiazole) is essential, as it demonstrates low-nanomolar IC50 values (53-58 nM) comparable to the reference inhibitor IDO5L [1]. This quantitative evidence supports the selection of this specific core over non-benzo-fused imidazo[2,1-b]thiazoles, which exhibit reduced potency.

High-Fidelity Asymmetric Synthesis in Pharmaceutical and Agrochemical Manufacturing

The chiral (R)- or (S)-enantiomers (BTM) are the catalyst of choice for asymmetric transformations requiring exceptional stereocontrol. Their documented ability to achieve up to 99% enantiomeric excess in esterification and alcoholysis [1] and 96% ee in the resolution of azlactones [2] makes them indispensable for the efficient and economical synthesis of single-enantiomer pharmaceuticals and agrochemicals, where even minor stereochemical impurities can be detrimental.

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